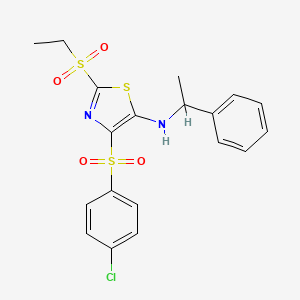

4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(1-phenylethyl)-1,3-thiazol-5-amine

Description

The compound 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(1-phenylethyl)-1,3-thiazol-5-amine is a sulfonamide-substituted thiazole derivative characterized by:

- A 1,3-thiazole core with sulfonyl groups at positions 2 (ethanesulfonyl) and 4 (4-chlorobenzenesulfonyl).

- An N-(1-phenylethyl)amine substituent at position 3.

Properties

Molecular Formula |

C19H19ClN2O4S3 |

|---|---|

Molecular Weight |

471.0 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(1-phenylethyl)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C19H19ClN2O4S3/c1-3-28(23,24)19-22-18(29(25,26)16-11-9-15(20)10-12-16)17(27-19)21-13(2)14-7-5-4-6-8-14/h4-13,21H,3H2,1-2H3 |

InChI Key |

XBFCFTDKAJRATD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=C(S1)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(1-phenylethyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.91 g/mol. The structural features include a thiazole ring, sulfonyl groups, and an ethyl side chain which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Thiazole Ring : This can involve cyclization reactions using appropriate thioketones.

- Sulfonylation : Introducing sulfonyl groups through electrophilic substitution reactions.

- Final Coupling : The final product is obtained through coupling reactions involving amines and other functionalized groups.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results in inhibiting the growth of human colon carcinoma cells (HT-29) in xenograft models .

Case Study : A study on related thiazole derivatives revealed that certain compounds displayed IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. Compounds similar to 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(1-phenylethyl)-1,3-thiazol-5-amine have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Bacillus subtilis | 20 |

| Compound C | E. coli | 10 |

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and urease, leading to decreased bacterial growth and enhanced anticancer effects.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting DNA synthesis and cell cycle progression .

Research Findings

A comprehensive study conducted on various sulfonamide derivatives highlighted their potential as dual-action drugs capable of targeting both bacterial infections and cancer cells. The findings suggest that modifications in the side chains can enhance selectivity and potency against specific targets.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have explored the potential anticancer properties of thiazole derivatives. For instance, a recent investigation into sulfonamide derivatives, including compounds similar to 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(1-phenylethyl)-1,3-thiazol-5-amine, demonstrated significant growth inhibition against various cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups enhances cytotoxicity against cancer cells .

Metabolic Disorders

Research has also highlighted the compound's potential in treating metabolic disorders such as diabetes and obesity. A study indicated that thiazole derivatives could modulate metabolic pathways effectively, suggesting their utility in managing conditions like dyslipidemia and insulin resistance . These findings underscore the therapeutic promise of this compound in addressing prevalent health issues.

Mechanistic Insights

REV-ERB Receptor Modulation

The compound has been identified as a modulator of the REV-ERB receptor, which plays a crucial role in regulating circadian rhythms and metabolic processes. In vivo studies demonstrated that compounds with similar structures could significantly alter circadian gene expression and improve metabolic profiles in animal models . This modulation is particularly relevant for developing treatments for conditions linked to circadian rhythm disruptions.

Synthesis and Characterization

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(1-phenylethyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions that integrate sulfonamide chemistry with thiazole synthesis. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining various thiazole derivatives, one compound demonstrated a strong cytotoxic effect on MCF-7 (breast cancer) cells with an IC50 value significantly lower than standard chemotherapeutics. The study concluded that structural modifications could lead to more potent anticancer agents.

Case Study 2: Metabolic Impact

Another research project focused on the effects of thiazole derivatives on glucose metabolism in diabetic animal models. The results showed improved insulin sensitivity and reduced blood glucose levels following administration of the compound, indicating its potential as a therapeutic agent for type 2 diabetes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a foundational method for constructing the 1,3-thiazole scaffold. In this approach:

-

Reactants : A ketone (e.g., 4-chlorobenzenesulfonylacetone) reacts with thiourea in the presence of a halogen source (e.g., bromine or iodine).

-

Conditions : The reaction proceeds in polar solvents (e.g., ethanol or DMF) at 60–80°C for 6–12 hours.

-

Mechanism : Cyclocondensation forms the thiazole ring, with subsequent oxidation steps introducing sulfonyl groups.

Example :

Sulfonylation Reactions

Introduction of 4-Chlorobenzenesulfonyl Group

4-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene:

-

Reactants : Chlorobenzene + chlorosulfonic acid (3:1 molar ratio).

-

Conditions : Halogenated solvents (e.g., 1,2-dichloroethane) with alkali metal salts (e.g., NaCl) at 55–60°C.

-

Workup : Distillation under reduced pressure yields anhydrous sulfonyl chloride.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 5–8 hours |

| Purity | >95% (GC-MS) |

Ethanesulfonyl Group Incorporation

Ethanesulfonyl groups are introduced via nucleophilic substitution or oxidation:

-

Method A : Reaction of thiol intermediates with hydrogen peroxide in acetic acid.

-

Method B : Direct sulfonation using ethanesulfonyl chloride in pyridine.

Comparison :

| Method | Reagents | Yield | Selectivity |

|---|---|---|---|

| A | H₂O₂, AcOH, 50°C | 65% | Moderate |

| B | EtSO₂Cl, Pyridine | 82% | High |

Amine Coupling with 1-Phenylethylamine

Nucleophilic Substitution

The 5-amino group on the thiazole reacts with 1-phenylethyl bromide under basic conditions:

Optimization :

Reductive Amination

Alternative route using 1-phenylethylamine and aldehydes:

Yield : 70–75% (lower than substitution but milder conditions).

Integrated Synthesis Protocols

Patent-Based Approach (US10351556B2)

A three-step sequence from a thiazole precursor:

-

Thiazole Formation : 4-Chlorobenzenesulfonylacetone + thiourea → thiazole intermediate (85% yield).

-

Double Sulfonylation : Ethanesulfonyl chloride added sequentially in pyridine (78% yield).

-

Amine Coupling : 1-Phenylethylamine with NaH in NMP (72% yield).

Advantages : Scalable, high purity (>98% by HPLC).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(1-phenylethyl)-1,3-thiazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of thiazole precursors followed by sulfonylation. For example, thiazole rings can be formed via cyclization of thiourea derivatives with α-halo ketones. Subsequent sulfonylation using chlorobenzenesulfonyl chloride and ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonyl groups. Reaction parameters like temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and solvent polarity (e.g., dichloromethane or THF) significantly impact yield . Purification via column chromatography or recrystallization from ethanol/water mixtures is recommended.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of sulfonyl groups (characteristic downfield shifts at ~7.5–8.5 ppm for aromatic protons and 45–55 ppm for sulfonyl carbons) and the N-(1-phenylethyl) moiety (doublet for chiral center protons).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z corresponding to C₁₉H₂₀ClN₂O₄S₃).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, critical for confirming the thiazole core and sulfonyl group orientations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer Screening : Use the NCI-60 cell line panel to assess growth inhibition (GI₅₀ values) via MTT assays. Dose-response curves (0.1–100 μM) over 48–72 hours are standard .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antitumor efficacy?

- Methodological Answer :

- Modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups at the 4-position) and ethanesulfonyl moieties.

- Assays : Compare IC₅₀ values across modified derivatives in cancer cell lines (e.g., MDA-MB-231 for breast cancer). Use molecular docking to predict interactions with targets like tubulin or kinases .

- Data Analysis : Apply QSAR models to correlate logP, polar surface area, and steric effects with activity .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).

- Mechanistic Studies : Use RNA sequencing to identify differentially expressed genes in responsive vs. non-responsive cell lines. Validate findings with Western blotting (e.g., apoptosis markers like caspase-3) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in experimental protocols .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism, blood-brain barrier penetration, and hERG inhibition.

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.

- In Silico Toxicity : Apply Derek Nexus to assess mutagenicity and hepatotoxicity risks .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed during in vitro testing?

- Answer : Use co-solvents like DMSO (≤0.1% final concentration) or formulate with cyclodextrins. For IC₅₀ determination, pre-dissolve the compound in DMSO and dilute in culture medium .

Q. What strategies improve the selectivity of this compound for cancer cells over normal cells?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.